![molecular formula C16H18ClN3O B2472807 (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide CAS No. 881558-59-4](/img/structure/B2472807.png)
(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known by several other names, including URB597, KDS-4103, and Cyclohexylcarbamic acid 3'-[3-(methylamino)-3-oxopropenyl]-biphenyl-3-yl ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One-Pot Synthesis and Molecular Insights : Enaminones, structurally similar to the specified compound, have been synthesized through one-pot methods. These compounds, including (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, have been characterized by NMR and single crystal X-ray diffraction techniques. Such compounds offer insights into their chemical features and intermolecular interactions, crucial for further applications in medicinal chemistry (Barakat et al., 2020).
Characterization of Structural Properties : Similar compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been synthesized and characterized, revealing details about their structural configuration and bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds (Johnson et al., 2006).
Anticonvulsant and Analgesic Activities
Anticonvulsant and Analgesic Properties : N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols, which share structural similarities with the specified compound, have shown promising anticonvulsant and analgesic activities. These compounds exhibit beneficial properties in various neurological disorder models, making them potential candidates for treating epilepsy and neuropathic pain (Gunia-Krzyżak et al., 2019).
Structure-Anticonvulsant Activity Studies : Studies on (E)-N-cinnamoyl aminoalkanols derivatives, similar to the compound , have indicated that specific substitutions in the phenyl ring significantly influence their anticonvulsant activity. This research provides insights into how structural modifications can enhance or reduce the effectiveness of these compounds in treating seizures (Gunia-Krzyżak et al., 2017).
Applications in Agriculture
- Herbicidal Activities : Related 2-cyano-3-methylaminoacrylates have been synthesized and shown to have potent herbicidal activities. Such compounds, including (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, indicate the potential of similar structures in developing novel herbicides (Wang et al., 2004).
Other Potential Applications
- Colorimetric Sensing and Molecular Conformational Analysis : Derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, have been studied for their colorimetric sensing of fluoride anions and molecular conformational behavior. This research underscores the versatility of these compounds in different scientific applications (Younes et al., 2020).
Eigenschaften
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-12-4-3-7-20(10-12)11-13(9-18)16(21)19-15-6-2-5-14(17)8-15/h2,5-6,8,11-12H,3-4,7,10H2,1H3,(H,19,21)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQLKTOLZKGLED-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.